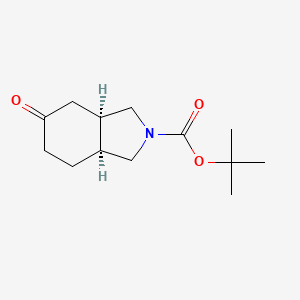

tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3aS,7aR)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIHAGXWAFOF-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)C[C@H]2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves several steps. One common method includes the reaction of isoindole derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating biochemical processes .

Comparison with Similar Compounds

Isoindole Derivatives with Varied Ring Systems

Several structurally related isoindole derivatives differ in their ring saturation, substituents, and fused ring systems:

Key Observations :

Halogenated Derivatives

Halogen substituents significantly alter electronic properties and biological activity:

Key Observations :

Functional Group Variations

Substituents such as amino groups modify reactivity and downstream applications:

Key Observations :

- The amino group (CAS 2061979-87-9) facilitates conjugation with carboxylic acids or electrophiles, expanding utility in peptide-mimetic synthesis .

- The ketone in the target compound allows for reductions (e.g., to alcohols) or Grignard additions, offering pathways to diverse analogs .

Biological Activity

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate is a compound that has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of 237.32 g/mol. It features a bicyclic isoindole structure, which is important for its reactivity and biological interactions. The synthesis typically involves the reaction of isoindole derivatives with tert-butyl chloroformate, often using triethylamine as a base under controlled conditions to optimize yield and purity .

This compound is believed to exert its biological effects through interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate biochemical pathways that are crucial for cellular function .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is significant as it may help in protecting cells from oxidative stress, which is linked to various diseases .

2. Neuroprotective Effects

Studies have explored the compound's potential as a neuroprotective agent. It may influence metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are implicated in cognitive functions and neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in preclinical models. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Neuroprotection | Showed potential for improving cognitive function in animal models by modulating mGluR pathways. |

| Study C | Anti-inflammatory Effects | Reported decreased levels of pro-inflammatory cytokines in treated subjects. |

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.

- Biochemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Industrial Applications : Potential use in producing various chemicals due to its reactivity .

Q & A

Q. Characterization methods :

- NMR spectroscopy (1H, 13C, DEPT) confirms regiochemistry and Boc-group integrity.

- Mass spectrometry (MS) verifies molecular weight and intermediate purity.

- HPLC monitors reaction progress and resolves diastereomers .

Basic: How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?

Answer:

Stereochemical assignments rely on:

- X-ray crystallography : Single-crystal analysis using programs like SHELXL refines bond angles and torsional parameters to establish absolute configuration .

- Chiral HPLC or GC : Separates enantiomers using chiral stationary phases, validated against racemic mixtures.

- NOESY/ROESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems to infer ring junction stereochemistry (e.g., cis/trans decalin systems) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Answer:

DoE methodologies systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and minimize byproducts:

- Factorial designs : Identify critical factors (e.g., DMAP concentration) and interactions affecting cyclization efficiency .

- Response surface modeling : Predict optimal conditions for oxidation steps, balancing reaction rate and over-oxidation risks .

- Robustness testing : Validate reproducibility under edge conditions (e.g., ±5°C fluctuations) to ensure scalability .

Advanced: How can researchers resolve contradictions in stereochemical outcomes arising from different synthetic methods?

Answer:

Discrepancies in stereoselectivity (e.g., endo vs. exo products) require:

- Mechanistic studies : Probe transition states via DFT calculations to explain divergent pathways (e.g., steric vs. electronic control in cyclization) .

- Kinetic vs. thermodynamic control : Monitor reaction progression under varying temperatures (e.g., low temp for kinetic products, high temp for thermodynamic dominance) .

- Cross-validation : Compare crystallographic data with NMR-derived coupling constants (J-values) to confirm structural assignments .

Advanced: What strategies are used to study the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Answer:

- Molecular docking : Screen against target proteins (e.g., HIV reverse transcriptase) using software like AutoDock, guided by structural analogs (e.g., tert-butyl indole carboxylates with anti-HIV activity) .

- Enzyme assays : Measure IC50 values in vitro using fluorogenic substrates or radiolabeled ligands to quantify inhibition .

- Metabolic stability tests : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in aqueous versus nonpolar environments?

Answer:

- Steric protection : The bulky tert-butyl group shields the carbamate moiety from hydrolysis under acidic/basic conditions, enhancing stability in polar solvents .

- Solubility trade-offs : Improves solubility in organic phases (e.g., DCM, THF) but reduces aqueous compatibility, necessitating co-solvents (e.g., DMSO) for biological assays .

- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds, critical for storage and handling protocols .

Advanced: What computational methods are employed to predict the compound’s spectroscopic properties or reaction mechanisms?

Answer:

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data to validate structural models .

- MD simulations : Model solvation effects on reactivity (e.g., solvent cage effects in radical intermediates) .

- Retrosynthetic analysis : Tools like Chematica propose alternative synthetic routes by deconstructing the target into commercially available precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.